

Molecular formula and weight of Reactive yellow 17

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Compound of Interest

Compound Name: **Reactive yellow 17**

Cat. No.: **B1585502**

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An In-depth Technical Guide to **Reactive Yellow 17**

This guide provides a comprehensive overview of the chemical properties and degradation methodologies of **Reactive Yellow 17** (C.I. 18852), a single azo class dye. It is intended for researchers, scientists, and drug development professionals interested in the characteristics and environmental remediation of this compound.

Core Properties of **Reactive Yellow 17**

Reactive Yellow 17 is a water-soluble, yellow powder used primarily for the dyeing and printing of cotton, viscose, and silk fabrics.^{[1][2][3]} Its high water solubility, a desirable trait for dyeing applications, also contributes to its mobility in aquatic environments, posing challenges for wastewater treatment.

Physicochemical Data

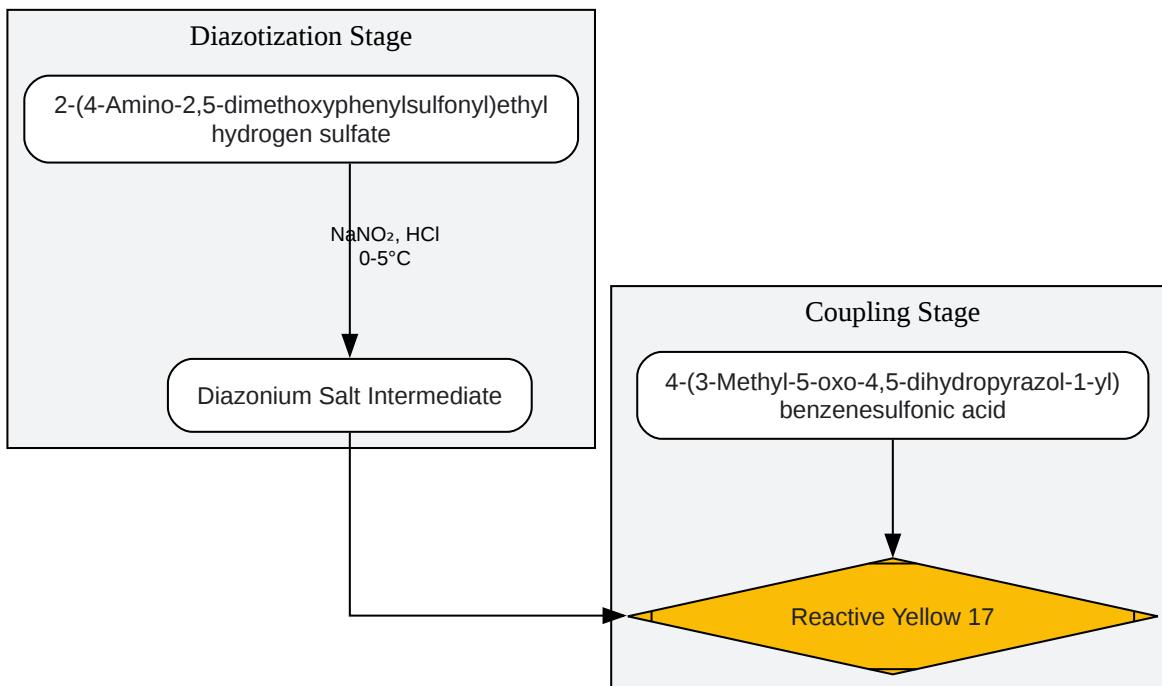
The key quantitative properties of **Reactive Yellow 17** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₂₀ H ₂₀ K ₂ N ₄ O ₁₂ S ₃	[1][4][5][6]
Molecular Weight	682.79 g/mol	[4][6]
CAS Registry Number	20317-19-5	[4][5]
Appearance	Yellow powder	[1][2]
Solubility in Water (at 25°C)	> 100 g/L	[1][2]
Maximum Absorption (λ _{max})	408 nm	[6][7]

Synthesis of Reactive Yellow 17

The manufacturing of **Reactive Yellow 17** involves a diazo coupling reaction. The general workflow consists of two main stages: the diazotization of an aromatic amine and the subsequent coupling with a coupling agent.

The synthesis process begins with the diazotization of 2-(4-Amino-2,5-dimethoxyphenylsulfonyl)ethyl hydrogen sulfate. This intermediate is then coupled with 4-(3-Methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid to form the final **Reactive Yellow 17** dye molecule.[1][4]



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Caption: Synthesis workflow for **Reactive Yellow 17**.

Environmental Degradation and Remediation

Due to its complex structure, **Reactive Yellow 17** is resistant to aerobic degradation, leading to its persistence in the environment.^[8] Research has focused on Advanced Oxidation Processes (AOPs) as effective methods for its removal from industrial effluents. These methods utilize highly reactive radicals, such as hydroxyl ($\bullet\text{OH}$) and sulfate ($\text{SO}_4^{\bullet-}$) radicals, to break down the dye molecule.

Performance of Advanced Oxidation Processes (AOPs)

Several AOPs have been experimentally evaluated for the degradation of **Reactive Yellow 17**. The efficiency of these processes is highly dependent on experimental conditions such as pH, catalyst concentration, and the presence of oxidizing agents.

Degradation Method	Optimal Conditions	Removal Efficiency / Result	Reference
S ₂ O ₈ ²⁻ /Fe ²⁺ /UV	[RY17] = 10 mg/L, [Fe ²⁺] = 0.05 mM, [S ₂ O ₈ ²⁻] = 1 mM, pH = 3	95.4% removal in 20 minutes	[4][9][10]
Fenton (Fe ²⁺ /H ₂ O ₂)	[RY17] = 10 mg/L, [Fe ²⁺] = 0.01 mM, [H ₂ O ₂] = 0.1 mM, pH = 3	90% decolorization in 3 hours	[5]
Electro-Fenton	[RY17] = 5 mg/L, [Fe ²⁺] = 0.04 mM, Current = 100 mA, pH = 3	100% decolorization in 30 minutes	[5]
Ozonation	pH = 12	78.58% COD reduction; complete decolorization in 12 minutes	[11]
Photocatalysis (TiO ₂)	Neutral pH	High degradation efficiency, enhanced by H ₂ O ₂ and K ₂ S ₂ O ₈	[8][12]

Experimental Protocols

Detailed methodologies for the degradation of **Reactive Yellow 17** via AOPs are outlined below, based on published experimental research.

Protocol 1: Degradation via UV-Activated Peroxydisulfate with Ferrous Ions (S₂O₈²⁻/Fe²⁺/UV)

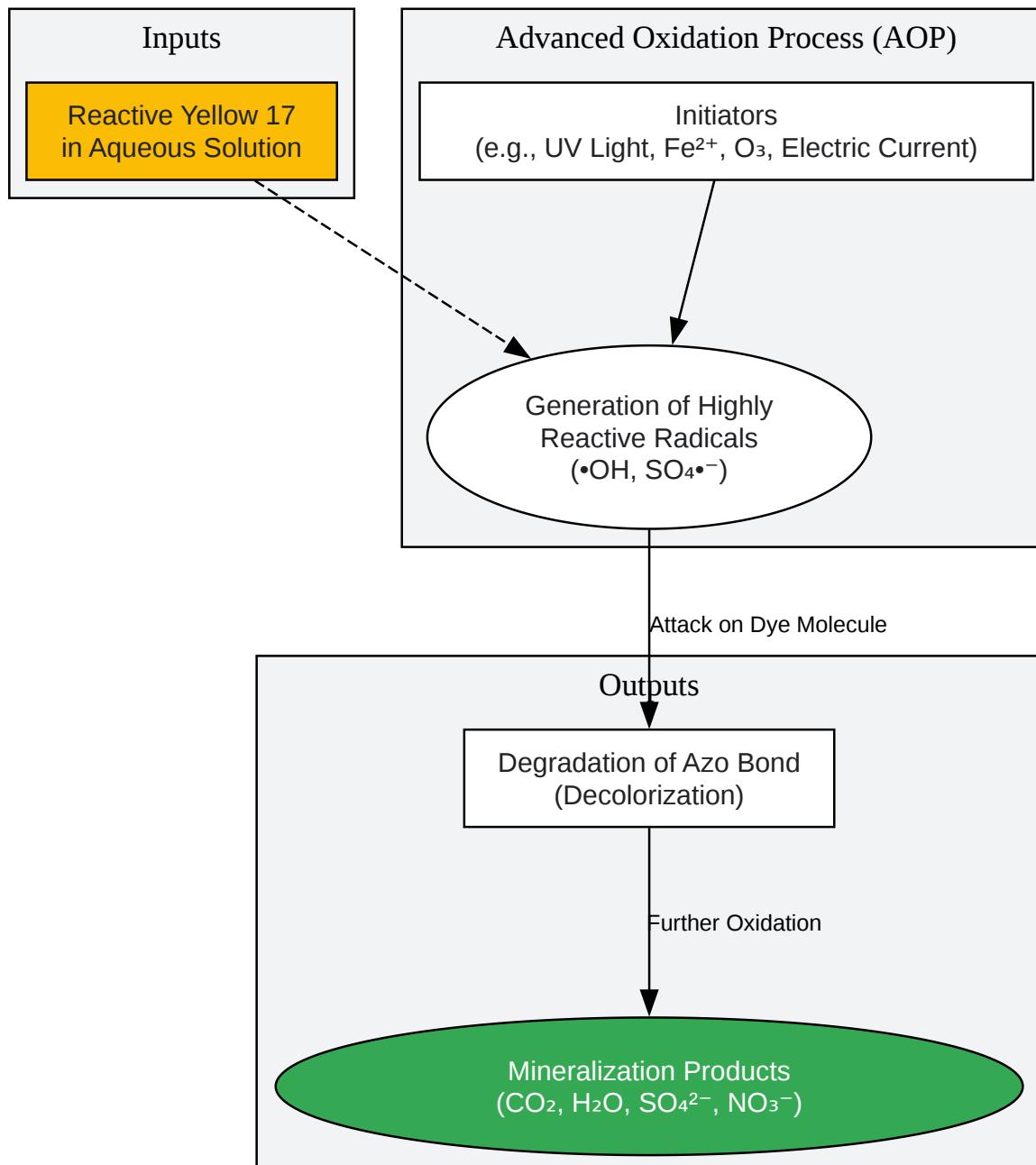
This protocol describes an effective method for the degradation and mineralization of **Reactive Yellow 17** in aqueous solutions.[4][9][10]

- Solution Preparation: Prepare a stock solution of **Reactive Yellow 17** (e.g., 10 mg/L) in deionized water.
- Reactor Setup: Conduct experiments in a photochemical reactor equipped with UV lamps.
- Parameter Adjustment: Adjust the initial pH of the dye solution to 3 using H_2SO_4 or NaOH .
- Reagent Addition: Add ferrous sulfate (FeSO_4) to achieve a concentration of 0.05 mM and potassium persulfate ($\text{K}_2\text{S}_2\text{O}_8$) to a concentration of 1 mM.
- Initiation of Degradation: Turn on the UV lamps to initiate the reaction. Maintain a constant temperature (e.g., 25°C) and continuous stirring.
- Sampling and Analysis: Withdraw samples at regular intervals. Filter the samples (e.g., through a 0.45 μm filter) and analyze the remaining dye concentration using a UV-Vis spectrophotometer at its λ_{max} of 408 nm. Total mineralization can be monitored by measuring Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC).[\[4\]](#)[\[9\]](#)

Protocol 2: Decolorization by Electro-Fenton Process

The Electro-Fenton process offers rapid and complete decolorization of **Reactive Yellow 17**.[\[5\]](#)

- Solution Preparation: Prepare a 5 mg/L solution of **Reactive Yellow 17** and add a supporting electrolyte (e.g., 50 mM Na_2SO_4).
- Electrochemical Cell Setup: Use an electrochemical cell with a suitable anode (e.g., Pt) and cathode (e.g., carbon felt).
- Parameter Adjustment: Adjust the solution pH to 3.
- Catalyst Addition: Introduce the iron catalyst, for example, 0.04 mM of Fe^{2+} .
- Electrolysis: Apply a constant current (e.g., 100 mA) to the system. Hydrogen peroxide is generated in-situ at the cathode.
- Monitoring: Monitor the decolorization process by taking samples at different time intervals and measuring the absorbance at 408 nm. The disappearance of the parent dye molecule can be confirmed by High-Performance Liquid Chromatography (HPLC).[\[2\]](#)[\[5\]](#)



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Caption: General workflow of Advanced Oxidation Processes for dye degradation.

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